molecular formula C10H14ClNO B14143373 2-(4-Chloro-3-methyl-phenoxy)-propylamine CAS No. 6440-98-8

2-(4-Chloro-3-methyl-phenoxy)-propylamine

Cat. No.: B14143373
CAS No.: 6440-98-8
M. Wt: 199.68 g/mol
InChI Key: ZPKZGUOPTIOCJI-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-phenoxy)-propylamine is an organic compound characterized by the presence of a chloro-substituted phenoxy group attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-phenoxy)-propylamine typically involves the reaction of 4-chloro-3-methylphenol with propylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methyl-phenoxy)-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(4-Chloro-3-methyl-phenoxy)-propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methyl-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methyl-phenoxy)-2-methyl-propionic acid
  • 4-Chloro-3-methylphenol
  • 2-(4-Chloro-3-methyl-phenoxy)-ethanol

Uniqueness

2-(4-Chloro-3-methyl-phenoxy)-propylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenoxy group and a propylamine chain makes it a versatile compound with diverse applications.

Properties

CAS No.

6440-98-8

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)propan-1-amine

InChI

InChI=1S/C10H14ClNO/c1-7-5-9(3-4-10(7)11)13-8(2)6-12/h3-5,8H,6,12H2,1-2H3

InChI Key

ZPKZGUOPTIOCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)CN)Cl

Origin of Product

United States

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